molecular formula C23H23BrN4O4S B307856 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307856
M. Wt: 531.4 g/mol
InChI Key: MYKMBUPDTWPYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the benzoxazepine family and exhibits unique chemical properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, histone deacetylases, and G-protein-coupled receptors.
Biochemical and Physiological Effects
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development. The compound has been shown to exhibit potent anti-cancer activity, anti-inflammatory activity, and anti-viral activity. Additionally, the compound has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potent inhibitory activity against various enzymes and receptors. Additionally, the compound exhibits unique chemical properties that make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and reagent selection.

Future Directions

There are numerous future directions for research on 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One of the primary future directions is the development of novel drugs targeting specific diseases using this compound as a lead compound. Additionally, future research could focus on the optimization of the synthesis method of this compound to improve its yield and purity. Furthermore, future research could explore the potential applications of this compound in the treatment of various neurodegenerative diseases.

Synthesis Methods

The synthesis of 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that requires careful control of reaction conditions and reagent selection. The method involves the condensation of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with 3-(methylsulfanyl)-1-propyne to form the corresponding propargyl alcohol. The propargyl alcohol is then subjected to a cyclization reaction with 2-amino-4,5-dimethoxybenzoic acid to form the final product.

Scientific Research Applications

6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of numerous scientific studies aimed at exploring its potential applications in drug discovery and development. One of the primary research applications of this compound is its use as a lead compound for the development of novel drugs targeting various diseases.

properties

Product Name

6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C23H23BrN4O4S

Molecular Weight

531.4 g/mol

IUPAC Name

1-[6-(2-bromo-5-ethoxy-4-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C23H23BrN4O4S/c1-5-19(29)28-16-10-8-7-9-13(16)20-21(25-23(33-4)27-26-20)32-22(28)14-11-18(31-6-2)17(30-3)12-15(14)24/h7-12,22H,5-6H2,1-4H3

InChI Key

MYKMBUPDTWPYOH-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4Br)OC)OCC

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4Br)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.